molecular formula C5H14ClNO B6216178 [(2S)-1-methoxypropan-2-yl](methyl)amine hydrochloride CAS No. 955399-18-5

[(2S)-1-methoxypropan-2-yl](methyl)amine hydrochloride

Cat. No.: B6216178
CAS No.: 955399-18-5
M. Wt: 139.62 g/mol
InChI Key: RCIYXAQXNFQRBH-JEDNCBNOSA-N
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Description

(2S)-1-Methoxypropan-2-ylamine hydrochloride is a chiral secondary amine hydrochloride characterized by a methoxy group at the 1-position of a propan-2-yl backbone and a methyl group attached to the amine nitrogen. Its stereochemistry (2S configuration) is critical, as enantiomeric forms of similar compounds often exhibit distinct biological or chemical properties . The compound’s synthesis likely involves methods analogous to those described for related amines, such as microwave-assisted or conventional alkylation followed by hydrochlorination .

Properties

CAS No.

955399-18-5

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

(2S)-1-methoxy-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-5(6-2)4-7-3;/h5-6H,4H2,1-3H3;1H/t5-;/m0./s1

InChI Key

RCIYXAQXNFQRBH-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](COC)NC.Cl

Canonical SMILES

CC(COC)NC.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-methoxypropan-2-ylamine hydrochloride typically involves the reaction of (2S)-1-methoxypropan-2-amine with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include methanol or ethanol.

    Base: Sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for (2S)-1-methoxypropan-2-ylamine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methoxypropan-2-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

(2S)-1-methoxypropan-2-ylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S)-1-methoxypropan-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers

  • (R)-1-Methoxypropan-2-amine Hydrochloride (CAS 78531-29-0): The (R)-enantiomer shares the same molecular formula (C₄H₁₂ClNO) but differs in stereochemistry. Such enantiomers often display divergent pharmacological activities or binding affinities. For example, the (S)-configuration in agrochemicals like S-Metolachlor (CAS 87392–12–9) enhances herbicidal efficacy compared to its (R)-counterpart . Pricing for the (R)-enantiomer ranges from $141 (50 mg) to $1,653 (5 g) , reflecting synthesis challenges associated with chiral resolution.

Structural Analogs with Varied Substituents

  • The molecular weight (185.70 g/mol) and nitrogen content (~7.5%) differ significantly from the target compound .
  • (2S)-1-Aminopropan-2-ylamine Dihydrochloride (CAS 1799374-54-1): The difluoroethyl substituent introduces electronegativity, altering reactivity and hydrogen-bonding capacity. This compound’s nitrogen content (~11.9%) and dihydrochloride salt form contrast with the target’s single hydrochloride and secondary amine structure .

Amine Hydrochlorides with Similar Backbones

  • S-Metolachlor (CAS 87392–12–9) : A herbicidal acetamide containing the [(2S)-1-methoxypropan-2-yl] group. Unlike the target compound, S-Metolachlor’s acetamide moiety enables plant-specific enzyme inhibition, highlighting how functional groups dictate application .
  • Methyl Diethanol Amine (MDEA): A tertiary amine used in CO₂ capture. MDEA’s nitrogen content (23 wt.% after impregnation) and mesoporous carbon support enhance CO₂ adsorption (2.63 mmol/g), whereas the target compound’s smaller structure may limit such applications .

Physical and Chemical Properties

  • Nitrogen Content : The target compound’s calculated nitrogen content (~9.2%) is lower than MDEA-based adsorbents (23 wt.%) but higher than phenyl-substituted analogs (e.g., ~7.5% in C₁₀H₁₆ClN) .
  • Synthesis : Microwave-assisted synthesis (Method B in ) reduces reaction time and improves yield compared to conventional methods, a trend likely applicable to the target compound’s preparation.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Nitrogen Content Key Application Reference
(2S)-1-Methoxypropan-2-ylamine HCl C₆H₁₄ClNO* ~151.64* ~9.2%* Research/Forensic
(R)-1-Methoxypropan-2-amine HCl C₄H₁₂ClNO 125.60 ~11.1% Research
(S)-2-Methyl-1-phenylpropan-1-amine HCl C₁₀H₁₆ClN 185.70 ~7.5% Neurological Research
(2S)-1-Aminopropan-2-ylamine diHCl C₅H₁₄Cl₂F₂N₂ 235.09 ~11.9% Pharmaceutical Research
S-Metolachlor (Agrochemical) C₁₅H₂₂ClNO₂ 283.80 ~4.9% Herbicide

*Hypothetical values based on structural analogs.

Table 2: Pricing Comparison for Enantiomers ()

Pack Size (R)-Enantiomer Price (USD)
50 mg $141.00
100 mg $192.00
1 g $593.00

Biological Activity

(2S)-1-methoxypropan-2-ylamine hydrochloride, also known as a chiral amine, is a compound of significant interest in both chemical and biological research. Its unique stereochemical properties allow it to interact selectively with various biological targets, making it valuable for applications in drug development and metabolic studies.

  • Molecular Formula : C5_5H13_{13}ClN\O
  • Molecular Weight : Approximately 139.62 g/mol
  • Structure : The compound is characterized by a chiral center, which influences its biological activity and interaction with enzymes and receptors.

Biological Activity

The biological activity of (2S)-1-methoxypropan-2-ylamine hydrochloride can be categorized into several key areas:

1. Enzyme Interactions

  • The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. It has been shown to interact with specific enzymes, modulating their activity and potentially altering biochemical processes .
  • The mechanism involves binding to specific receptors or enzymes, where it may function as an agonist or antagonist. This interaction can lead to changes in signaling pathways, impacting various physiological responses .

3. Therapeutic Potential

  • Research indicates that (2S)-1-methoxypropan-2-ylamine hydrochloride may have therapeutic applications due to its ability to modulate biological pathways. Its selectivity allows for potential use in developing drugs targeting specific conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between (2S)-1-methoxypropan-2-ylamine hydrochloride and related compounds:

Compound NameMolecular FormulaUnique Features
[(2S)-1-Methoxypropan-2-amine]C4_4H11_{11}N\OEnantiomer with different biological activity
1-Methoxypropan-2-amineC4_4H11_{11}N\ORacemic mixture containing both enantiomers
[(1-Methoxypropan-2-yl)(methyl)amine]C5_5H13_{13}NLacks chirality; different reactivity profile

This table highlights the unique stereochemical properties of (2S)-1-methoxypropan-2-ylamine hydrochloride, which confer distinct biological activities compared to its enantiomer and racemic mixtures .

Case Study 1: Enzyme Interaction Studies

A study demonstrated that (2S)-1-methoxypropan-2-ylamine hydrochloride significantly influenced the activity of certain enzymes involved in metabolic pathways. By acting as an inhibitor in specific reactions, it altered the expected product formation, showcasing its potential utility in metabolic engineering .

Case Study 2: Therapeutic Applications

Research has explored the compound's potential as a therapeutic agent. In vitro studies indicated that it could modulate inflammatory responses by inhibiting key enzymes associated with inflammatory pathways. This suggests a promising avenue for developing anti-inflammatory drugs based on this compound .

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